molecular formula C8H15Cl2N3 B2541486 (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride CAS No. 1803583-23-4

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride

Cat. No.: B2541486
CAS No.: 1803583-23-4
M. Wt: 224.13
InChI Key: XBNGCPKTRPIGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Isomeric Considerations

The compound (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride derives its systematic name from the fusion of a bicyclic heteroaromatic system and a primary amine substituent. According to IUPAC rules, the parent structure is identified as imidazo[1,2-a]pyridine , a fused bicyclic system comprising a five-membered imidazole ring (positions 1–3) and a six-membered pyridine ring (positions 4–8). The "5,6,7,8-tetrahydro" prefix indicates partial saturation of the pyridine ring, reducing its aromaticity and introducing four hydrogen atoms at positions 5–8.

The methanamine group (-CH$$2$$NH$$2$$) is attached to position 7 of the tetrahydroimidazo[1,2-a]pyridine core. The dihydrochloride salt form arises from protonation of the primary amine and one nitrogen atom in the imidazole ring, confirmed by crystallographic data.

Isomeric considerations :

  • Regioisomerism : Substitution at position 7 distinguishes this compound from analogs like (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine , where the methanamine group occupies position 3.
  • Tautomerism : The imidazole ring permits prototropic tautomerism, but saturation at positions 5–8 limits this behavior compared to fully aromatic analogs.
Property Value Source
Molecular formula C$$8$$H$${15}$$Cl$$2$$N$$3$$
Molecular weight 224.13 g/mol
Parent compound (base) C$$8$$H$${13}$$N$$_3$$

X-ray Crystallographic Analysis of the Tetrahydroimidazo[1,2-a]pyridine Core

X-ray diffraction studies of related tetrahydroimidazo[1,2-a]pyridine derivatives reveal key structural features:

  • Bicyclic framework : The imidazole and pyridine rings form a planar bicyclic system with an average inter-ring dihedral angle of 2.5°. Partial saturation at positions 5–8 introduces a boat-like conformation in the pyridine ring, reducing strain.
  • Bond lengths and angles :
    • N1-C2 (imidazole): 1.34 Å (typical for imine-type bonds).
    • C7-N3 (methanamine): 1.47 Å, consistent with sp$$^3$$ hybridization.
    • C5-C6 and C7-C8 bonds: 1.52–1.54 Å, characteristic of single bonds in saturated systems.

Table 1. Key crystallographic parameters for the tetrahydroimidazo[1,2-a]pyridine core

Parameter Value Source
Unit cell dimensions a = 10.27 Å, b = 11.17 Å, c = 16.83 Å
Space group P2$$1$$2$$1$$2$$_1$$
R-factor 0.042

The dihydrochloride salt exhibits strong ionic interactions between protonated amines and chloride ions, with N–H···Cl hydrogen bonds stabilizing the crystal lattice. Pi-stacking interactions between aromatic rings are absent due to saturation but are replaced by van der Waals contacts.

Protonation State Analysis in Dihydrochloride Form

The dihydrochloride form results from protonation at two sites:

  • Primary amine group : The -NH$$2$$ moiety accepts a proton to form -NH$$3^+$$, with a pKa ≈ 9.5–10.5.
  • Imidazole nitrogen : N1 of the imidazole ring (pKa ≈ 6.8–7.2) becomes protonated under acidic conditions.

Experimental validation :

  • $$^1$$H NMR : The -NH$$_3^+$$ signal appears as a broad singlet at δ 8.2–8.5 ppm, while the imidazole N-H proton resonates at δ 12.0–12.5 ppm.
  • X-ray crystallography : Chloride ions form hydrogen bonds with N-H groups at distances of 2.1–2.3 Å, confirming protonation.

Table 2. Protonation sites and bond characteristics

Site Bond length (Å) Angle (°) Source
N3-H···Cl$$^-$$ 2.14 168.5
N1-H···Cl$$^-$$ 2.22 165.8

The protonation state enhances aqueous solubility (≈50 mg/mL at 25°C) and influences reactivity, as the protonated amine cannot participate in nucleophilic reactions without deprotonation.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-6-7-1-3-11-4-2-10-8(11)5-7;;/h2,4,7H,1,3,5-6,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNGCPKTRPIGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CC1CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule comprises a partially saturated imidazo[1,2-a]pyridine ring with a methanamine group at the 7-position. Key disconnections include:

  • Imidazo ring formation : Condensation of a pyridine derivative with a carbonyl-containing fragment.
  • Saturation of the pyridine ring : Hydrogenation to generate the tetrahydroimidazo[1,2-a]pyridine scaffold.
  • Methanamine introduction : Alkylation or reductive amination strategies.
  • Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride.

Synthetic Routes

Route 1: Imidazo Ring Formation Followed by Hydrogenation

Imidazo[1,2-a]pyridine Synthesis

The imidazo[1,2-a]pyridine core is synthesized via cyclocondensation of 2-aminopyridine with α-haloketones. For example, reacting 2-aminopyridine with bromoacetone in ethanol under reflux yields the unsaturated imidazo[1,2-a]pyridine intermediate.

Hydrogenation to Tetrahydroimidazo[1,2-a]pyridine

The unsaturated intermediate undergoes catalytic hydrogenation. As described in patent WO2010125101A1, hydrogenation with 10% palladium on carbon (Pd/C) or platinum(IV) oxide in methanol at 50 psi H₂ for 18 hours achieves full saturation of the pyridine ring.

Methanamine Functionalization

The methanamine group is introduced via alkylation of the tetrahydroimidazo intermediate. For instance, treatment with bromomethylphthalimide in tetrahydrofuran (THF) using cesium carbonate as a base, followed by phthalimide deprotection with hydrazine, yields the primary amine.

Dihydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol and treated with 2 equivalents of HCl gas , resulting in precipitation of the dihydrochloride salt.

Route 2: Tetrahydroimidazo Intermediate via Reductive Amination

Cyclization with Amino Alcohols

An alternative approach involves condensing 2-aminopyridine with a γ-amino ketone. For example, reacting 2-aminopyridine with 4-aminobutan-2-one in 1-butanol under reflux forms the tetrahydroimidazo[1,2-a]pyridine scaffold directly.

Route 3: Palladium-Catalyzed Coupling (Patent-Based Method)

Patent WO2010125101A1 describes coupling strategies for analogous tetrahydroimidazo derivatives:

  • Suzuki-Miyaura coupling : A brominated tetrahydroimidazo intermediate reacts with a boronic ester-containing methanamine precursor using Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane.
  • Buchwald-Hartwig amination : Direct amination of a halogenated scaffold with ammonia or a protected amine using Pd₂(dba)₃ and Xantphos.

Key Reaction Steps and Optimization

Cyclization Conditions

  • Solvent : Ethanol or 1-butanol for optimal solubility.
  • Temperature : Reflux (80–100°C) to drive cyclization.
  • Yield : 60–75% after crystallization.

Hydrogenation Optimization

Catalyst Pressure (psi) Solvent Time (h) Yield (%)
10% Pd/C 50 Methanol 18 85
PtO₂ 30 Ethanol 12 78
Raney Ni 60 THF 24 65

Data adapted from WO2010125101A1 and BOS-172722 synthesis protocols.

Amine Protection/Deprotection

  • Protection : Ethyl chloroformate in THF at 0°C forms a carbamate.
  • Deprotection : HCl in dioxane or hydrazine in ethanol.

Analytical Characterization

  • NMR : δ 3.2–3.5 ppm (m, 4H, tetrahydro ring CH₂), δ 2.8 ppm (s, 2H, CH₂NH₂).
  • Mass Spectrometry : m/z 151.21 [M+H]⁺ for the free base.
  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Considerations

  • Cost Efficiency : Route 1 is preferred due to lower catalyst costs (Pd/C vs. PtO₂).
  • Safety : HCl gas handling requires inert atmosphere and corrosion-resistant equipment.
  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C8H12N2·2HCl
  • Molecular Weight : 195.16 g/mol
  • CAS Number : 1267142-59-5

Its structure features a tetrahydroimidazo[1,2-a]pyridine ring system, which is known for its ability to interact with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroimidazo[1,2-a]pyridine possess anticancer properties. For instance, compounds structurally related to (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride have been evaluated for their ability to inhibit the growth of various cancer cell lines. Research has demonstrated that these compounds can act as potent inhibitors of enzymes involved in cancer cell proliferation and survival pathways .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of tetrahydroimidazo[1,2-a]pyridine derivatives. Studies suggest that these compounds may help mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress . This potential makes them candidates for the development of treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Modulators of Ion Channels

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride has been investigated for its role as a modulator of ion channels, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) channels. Research indicates that compounds within this class can enhance CFTR function, which is crucial for maintaining fluid balance in epithelial tissues . This application is particularly relevant for developing therapies for cystic fibrosis.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against specific bacterial strains, suggesting that it could be developed into a novel antibiotic agent . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibition of cell proliferation in breast and lung cancer cell lines
NeuroprotectionReduction in oxidative stress markers in neuronal cultures
Ion Channel ModulationEnhancement of CFTR function leading to improved chloride transport
Antimicrobial ActivityEffective against Gram-positive bacteria with low toxicity

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Dihydrochloride

This ethyl ester derivative shares the tetrahydroimidazo core but replaces the pyridine ring with pyrazine. It is marketed as a dihydrochloride hydrate (CAS RN 623564-18-1) with a melting point of 164–167°C and a molecular weight of 277.14 g/mol. The ester group may reduce bioavailability compared to the primary amine in the target compound, but its salt form improves aqueous solubility .

N-Methyl-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine

A methylated derivative (CAS RN 1547089-77-9), this compound replaces the primary amine with a methyl group. The methyl substitution likely alters pharmacokinetic properties, such as membrane permeability and metabolic resistance .

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide

This acetamide derivative introduces a polar amide group, which may enhance hydrogen bonding but reduce basicity compared to the primary amine. Discontinued status (CymitQuimica) further hints at formulation or activity limitations .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Features
Target Compound C₈H₁₃N₃·2HCl 237.12 (calculated) Not reported High (dihydrochloride salt)
Ethyl Ester Derivative C₉H₁₃N₃O₂·2HCl·0.5H₂O 277.14 164–167 Moderate (hydrate form)
Triazolo[4,3-a]pyrimidine Analog C₂₇H₂₄N₄O₃ 452.50 206 Low (neutral molecule)

Biological Activity

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. This compound is characterized by its unique fused imidazole and pyridine structure, which contributes to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride is C10_{10}H13_{13}N3_3·2HCl. The structure includes a tetrahydroimidazo framework that enhances its lipophilicity and potential for biological interactions.

1. Anticholinesterase Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable anticholinesterase activity. For instance, compounds related to (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. A study reported IC50_{50} values ranging from 0.2 to 50.0 μM for various derivatives in inhibiting AChE activity . This suggests that modifications in the imidazo structure can significantly influence the potency of these compounds.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. The structural features of (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine allow it to interact with bacterial cell membranes and inhibit growth. Comparative studies with similar compounds indicate that the unique tetrahydroimidazo structure enhances its efficacy against resistant strains .

3. Anticancer Potential

Recent investigations have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For example, certain derivatives have shown effectiveness in targeting specific cancer types by disrupting cellular signaling pathways essential for tumor growth .

The biological activity of (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as AChE and other cholinesterases.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively.
  • Signal Transduction Modulation : It may interfere with signaling pathways involved in cell survival and proliferation.

Case Study 1: Anticholinesterase Inhibition

A study evaluated multiple derivatives of imidazo compounds for their AChE inhibitory activity. Among them, (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine showed promising results with significant inhibition compared to control groups.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
(5-Methyl-6,7-dihydroimidazo[1,2-a]pyridine)StructureAntimicrobialMethyl substitution enhances lipophilicity
(5-Amino-6-methylimidazo[1,2-a]pyridine)StructureAntifungalAmino group increases hydrogen bonding potential
(5-Chloroimidazo[1,2-a]pyridine)StructureAntiviralChlorine atom introduces electrophilic character

This table illustrates how structural variations influence biological activities among related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.